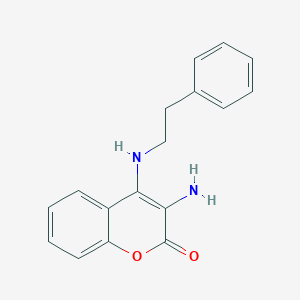

3-Amino-4-(phenethylamino)coumarin

Description

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32g/mol |

IUPAC Name |

3-amino-4-(2-phenylethylamino)chromen-2-one |

InChI |

InChI=1S/C17H16N2O2/c18-15-16(19-11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21-17(15)20/h1-9,19H,10-11,18H2 |

InChI Key |

RCDGIBAZGMGOCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)N |

solubility |

42 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Influence: Phenethylamino groups (bulky, lipophilic) may enhance membrane permeability compared to simpler 4-aminocoumarin . Trifluoromethyl groups (in 7-Amino-4-CF₃ coumarin) introduce strong electron-withdrawing effects, altering fluorescence .

- Synthesis Complexity: Phosphorylation-based methods (e.g., POCl₃/DMF) yield formylated intermediates , while Mannich reactions enable rapid diversification of aminoalkyl groups .

Antioxidant and β-Cell Protective Effects

- Coumarin, Cinnamic Acid, and Cinnamic Alcohol : These structurally simpler analogs upregulate Nrf2, γ-GCSc, and HO-1 proteins, reducing oxidative stress in INS-1 cells. They also enhance insulin secretion by 20–30% under glucose stimulation .

- Benzylamino Coumarins: Exhibit similar Nrf2 activation but with higher potency due to aminoalkyl side chains, which may improve cellular uptake .

- 3-Amino-4-(phenethylamino)coumarin: While direct data is lacking, its phenethylamino group (similar to benzylamino) likely enhances binding to cellular targets like PDX1, a transcription factor critical for insulin synthesis .

Toxicity Profiles

- 4-Aminocoumarin: Classified as non-toxic in standard assays but requires safety protocols for inhalation or skin contact .

- Diethylamino Derivatives: Show moderate cytotoxicity at high concentrations (>100 μM) due to cationic side chains .

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chlorocoumarin derivatives react with phenethylamine in polar aprotic solvents (e.g., DMF) under reflux. For instance, 4-chloro-3-nitrocoumarin treated with phenethylamine at 80°C for 12 hours yields 4-(phenethylamino)-3-nitrocoumarin, which is subsequently reduced to the amine. This method, however, suffers from moderate yields (46–74%) due to steric hindrance.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromocoumarin with phenethylamine offers superior regioselectivity. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, aryl halides undergo cross-coupling with amines to furnish 4-(phenethylamino)coumarins in 68–85% yield. This method is advantageous for scalability but requires rigorous exclusion of moisture.

Installation of the 3-Amino Group

The 3-position amino group is introduced via nitration-reduction sequences or direct condensation.

Nitration and Reduction

3-Nitrocoumarin precursors are synthesized by nitrating 4-(phenethylamino)coumarin with fuming HNO₃ in H₂SO₄ at 0°C. Subsequent reduction using H₂/Pd-C or SnCl₂/HCl affords the 3-amino derivative. This pathway, however, risks over-nitration and requires careful stoichiometric control.

Direct Amination During Cyclization

Employing 3-aminosalicylaldehyde in Pechmann condensation with β-keto esters (e.g., ethyl acetoacetate) under H₂SO₄ catalysis generates 3-aminocoumarins directly. For example, 3-amino-4-methylcoumarin is obtained in 72% yield using this method. Adapting this to 4-(phenethylamino) derivatives would require pre-functionalized β-keto esters.

Integrated One-Pot Strategies

Recent advances favor one-pot syntheses to minimize intermediate isolation. A notable approach involves:

-

Condensation : 4-Aminosalicylaldehyde and ethyl cyanoacetate undergo Knoevenagel condensation in DES to form 3-cyano-4-aminocoumarin.

-

Amination : In situ displacement of the cyano group with phenethylamine using piperidine as a base yields the target compound.

This method achieves 65–78% yield while reducing reaction time to 4–6 hours.

Analytical Validation and Optimization

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.